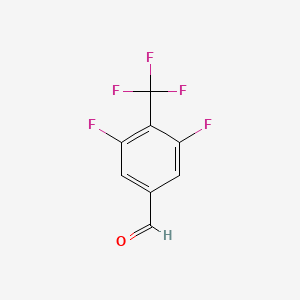

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde

CAS No.: 1417569-98-2

Cat. No.: VC2737645

Molecular Formula: C8H3F5O

Molecular Weight: 210.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1417569-98-2 |

|---|---|

| Molecular Formula | C8H3F5O |

| Molecular Weight | 210.1 g/mol |

| IUPAC Name | 3,5-difluoro-4-(trifluoromethyl)benzaldehyde |

| Standard InChI | InChI=1S/C8H3F5O/c9-5-1-4(3-14)2-6(10)7(5)8(11,12)13/h1-3H |

| Standard InChI Key | QTIOVUAQKHXLJC-UHFFFAOYSA-N |

| SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)C=O |

| Canonical SMILES | C1=C(C=C(C(=C1F)C(F)(F)F)F)C=O |

Introduction

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a fluorinated aromatic compound that belongs to the category of aromatic aldehydes. Its chemical structure features a benzene ring with two fluorine atoms at positions 3 and 5, and a trifluoromethyl group at position 4. This unique arrangement of fluorinated groups contributes to its distinct chemical properties and potential applications in various fields, including pharmaceuticals and agrochemicals .

Synthesis Methods

The synthesis of 3,5-Difluoro-4-(trifluoromethyl)benzaldehyde often involves the Suzuki–Miyaura coupling reaction, which is favored for its mild conditions and high functional group tolerance. This method combines aryl halides with boronic acids in the presence of a palladium catalyst, allowing for high yields and purity.

Synthesis Overview:

| Method | Description | Advantages |

|---|---|---|

| Suzuki–Miyaura Coupling | Combines aryl halides with boronic acids using a palladium catalyst. | Mild conditions, high functional group tolerance, high yields. |

Applications and Research Findings

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is a key intermediate in the synthesis of complex organic molecules. Its aldehyde functional group can be readily transformed into various other functionalities, making it a valuable asset in both academic research and industrial applications.

Applications:

-

Pharmaceuticals: The fluorine substitution can improve drug potency, metabolic stability, and blood-brain barrier penetration.

-

Agrochemicals: Potential use due to its unique chemical properties.

-

Materials Science: Can be used as precursors for polymers with tailored properties like thermal stability and electrical conductivity.

Safety and Handling

3,5-Difluoro-4-(trifluoromethyl)benzaldehyde is classified as an irritant and requires proper handling. Safety precautions include wearing protective clothing and avoiding inhalation of dust or fumes. It is also important to follow the recommended storage conditions to maintain its purity and stability .

Safety Information:

-

Hazard Statements: H302 (Harmful if swallowed)

-

Precautionary Statements: P261; P280; P305+P351+P338; P304+P340; P405; P501

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume